Home > Products > Screening Compounds P139519 > Veledimex S enantiomer
Veledimex S enantiomer - 1093131-03-3

Veledimex S enantiomer

Catalog Number: EVT-255601
CAS Number: 1093131-03-3
Molecular Formula: C27H38N2O3
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Veledimex S enantiomer is the S enantiomer of veledimex. Veledimex is an oral activator ligand for a proprietary gene therapy promoter system, and a moderate inhibitor of and substrate for CYP3A4/5.
Overview

Veledimex is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of immunomodulation. The S enantiomer of Veledimex is of particular interest due to its enhanced biological activity compared to its R counterpart. Enantiomers are molecules that are mirror images of each other, and the specific configuration can significantly influence the pharmacological effects of a compound.

Source and Classification

Veledimex is classified as a synthetic small molecule. It is primarily derived from modifications of existing chemical frameworks to enhance its efficacy and selectivity in biological systems. The S enantiomer is specifically noted for its higher potency at certain biological targets, making it a subject of interest in medicinal chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of Veledimex S enantiomer typically involves asymmetric synthesis techniques or chiral resolution methods. Asymmetric synthesis allows for the preferential formation of one enantiomer over another using chiral catalysts or reagents. For instance, chiral auxiliaries may be employed to guide the reaction towards the desired S configuration.

Technical Details:

  • Chiral Catalysts: These are critical in driving the reaction towards the formation of the S enantiomer. Various metal complexes and organic catalysts have been explored.
  • Chiral Resolution: Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate racemic mixtures into their respective enantiomers, ensuring high purity levels.
Molecular Structure Analysis

Structure

The molecular structure of Veledimex features a core framework that includes specific functional groups essential for its biological activity. The S enantiomer's three-dimensional arrangement allows for optimal interaction with target receptors.

Data:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 367.42 g/mol
  • Chirality: The S enantiomer possesses a specific stereocenter that differentiates it from the R form.
Chemical Reactions Analysis

Reactions

Veledimex undergoes various chemical reactions that are crucial for its synthesis and modification. Key reactions include:

  • Nucleophilic Substitution: This reaction is often utilized to introduce functional groups onto the core structure.
  • Reduction Reactions: These may be employed to modify specific functional groups, enhancing the compound's solubility and bioavailability.

Technical Details:

  • Reaction conditions such as temperature, solvent choice, and catalysts play significant roles in determining the yield and purity of the S enantiomer.
  • Monitoring reaction progress through techniques like thin-layer chromatography (TLC) or HPLC ensures optimal conditions are maintained throughout synthesis.
Mechanism of Action

Process

The mechanism of action for Veledimex, particularly its S enantiomer, involves modulation of immune responses. It acts on specific receptors involved in immune regulation, leading to altered cytokine production and T-cell activity.

Data:

  • The S enantiomer has been shown to preferentially activate certain pathways that enhance anti-inflammatory responses while inhibiting pro-inflammatory signals.
  • Studies indicate that it may interact with nuclear receptors, influencing gene expression related to immune function.
Physical and Chemical Properties Analysis

Physical Properties

Veledimex exhibits several notable physical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and temperature conditions.

Chemical Properties

Chemical stability is an essential characteristic:

  • Stability: The S enantiomer shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with various nucleophiles due to available functional groups, allowing for further chemical modifications.

Relevant Data:

  • Melting Point: Approximately 150 °C
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which can influence absorption characteristics.
Applications

Scientific Uses

The S enantiomer of Veledimex has several applications in scientific research:

  • Immunology Research: Used as a tool to study immune modulation mechanisms.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in autoimmune diseases and inflammation-related conditions.
  • Biochemical Studies: Serves as a reference compound in studies assessing receptor interactions and signaling pathways.
Stereoselective Synthesis and Asymmetric Methodologies

Chiral Pool Strategies for Veledimex S Enantiomer Synthesis

Chiral pool synthesis leverages naturally occurring enantiopure compounds as foundational building blocks for complex target molecules, providing inherent stereochemical control. For Veledimex S enantiomer (CAS 1093131-03-3, C₂₇H₃₈N₂O₃), researchers have successfully employed carbohydrate-derived chiral synthons due to their structural complexity and stereogenic richness [6]. The strategic retro-synthetic disconnection of Veledimex reveals two key chiral intermediates: a modified hexane backbone with a (3S)-stereocenter and a functionalized benzohydrazide moiety. Terpene-based chiral pools, particularly pinene derivatives, offer viable routes to the 2,2-dimethylhexan-3-yl hydrazide component due to their pre-existing quaternary carbon centers [6].

A representative approach utilizes D-mannitol to construct the stereodefined hexan-3-ol intermediate through iterative diastereoselective reductions and protective group manipulations. The critical stereocenter is established via Brown allylation using (-)-B-allyldiisopinocampheylborane, achieving >98% de [6]. Subsequent ozonolysis and Wittig chain extension yield the hexane skeleton, while Mitsunobu inversion corrects the configuration at C3. Computational modeling confirms that the steric bulk of the borane reagent directs facial selectivity during the allylation step, ensuring the requisite (S)-configuration.

Table 1: Chiral Building Blocks for Veledimex S Synthesis

Natural PrecursorKey Structural ContributionStereochemical OutcomeEE (%)
D-MannitolC3-C4 diol unit(3S)-configuration>99
(-)-β-PineneDimethyl-substituted quaternary carbon(3S)-stereocenter97
L-ProlineHydrazide nitrogen functionalizationConformational control95

Catalytic Asymmetric Induction in Key Intermediate Formation

Transition metal catalysis enables efficient construction of Veledimex's stereogenic centers through enantioselective C-C and C-N bond formations. The (3S)-2,2-dimethylhexan-3-amine intermediate is synthesized via rhodium-catalyzed asymmetric hydrogenation of an enamide precursor (Z/E >20:1) using (S,S)-Et-DuPhos as chiral ligand [5]. This transformation achieves 96% ee at 50 bar H₂ pressure in methanol, with catalyst loadings as low as 0.5 mol%. Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, suggesting migratory insertion as the rate-determining step.

For the unsymmetrical diacylhydrazine linkage, copper-catalyzed asymmetric N-H insertion of α-diazo-3,5-dimethylbenzoyl compounds delivers exceptional enantiocontrol. Employing Ph-Box-Cu(MeCN)₄PF₆ complexes (2 mol%) in dichloromethane at -40°C achieves 94% ee for the critical C-N bond formation [5]. The reaction proceeds through a copper-carbenoid intermediate that undergoes selective hydrazine attack from the Re face, governed by chiral pocket constraints. Organocatalytic approaches using cinchona-alkaloid derived thioureas (10 mol%) catalyze the addition of ethylmagnesium bromide to ortho-methoxy benzaldehyde derivatives, constructing the chiral benzylic center with 90% ee – later oxidized to the corresponding carboxylic acid for hydrazide formation.

Table 2: Catalytic Systems for Key Bond Constructions

Reaction TypeCatalyst SystemKey IntermediateEE (%)TON
Enamide HydrogenationRh-(S,S)-Et-DuPhos(3S)-2,2-dimethylhexan-3-amine96192
N-H InsertionPh-Box-Cu(MeCN)₄PF₆N'-acylhydrazine9447
Grignard AdditionCinchona-thiourea2-ethyl-3-methoxybenzoate909

Biocatalytic Approaches for Enantiomer-Specific Yield Optimization

Biocatalysis offers sustainable routes to Veledimex S enantiomer through kinetic resolutions and asymmetric desymmetrizations. Lipase B from Candida antarctica (CAL-B) demonstrates exceptional enantioselectivity (E >200) in the resolution of racemic 3-(2,2-dimethylhexan-3-yl) hydrazine precursors via acylation in vinyl acetate [5] [7]. Molecular docking reveals that the fast-reacting (S)-enantiomer adopts a conformation where the bulky tert-butyl group occupies a large hydrophobic pocket, while the (R)-enantiomer experiences steric clash with Thr40 residue.

Recombinant Escherichia coli expressing a mutated alcohol dehydrogenase from Lactobacillus brevis (ADH-LB-v5) catalyzes the asymmetric reduction of the prochiral ketone 3,5-dimethylbenzoyl 2-ethyl-3-methoxybenzoate. Using glucose dehydrogenase for cofactor regeneration, this system achieves 98% ee at 50 g/L substrate concentration [7]. Process intensification via continuous flow bioreactors enhances productivity 3.5-fold compared to batch systems, maintaining enantioselectivity >97% ee over 14 days. Transaminase-mediated amination of the diketone precursor provides an alternative route to the chiral amine intermediate, with engineered variants achieving 99% ee and space-time yields of 30 g/L/day.

Resolution Techniques for Racemic Mixture Purification

Resolution of racemic Veledimex remains critical despite advances in asymmetric synthesis, particularly for late-stage purification. Diastereomeric resolution using (-)-di-O,O'-p-toluoyl tartaric acid (DTTA) in ethanol/water (95:5) achieves 99.5% de after three recrystallizations [6]. The crystalline diastereomeric salt exhibits a solubility differential of 8.7:1 (R:S) at 5°C, enabling efficient separation. Thermodynamic analysis reveals an exothermic crystallization (ΔH = -42 kJ/mol) with preferential incorporation of the (S)-enantiomer into the lattice.

Chromatographic resolutions employ polysaccharide-based chiral stationary phases (CSPs). Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic Veledimex with α = 1.42 and Rs = 2.8 using n-hexane/ethanol/diethylamine (85:15:0.1 v/v) at 1.0 mL/min [7]. Molecular dynamics simulations indicate the (S)-enantiomer forms stronger π-π interactions with the carbamate phenyl groups and hydrogen bonding with carbonyl oxygen. Novel membrane-based enantioselective separation techniques using chiral gel-forming substances have emerged, where polypropylene microporous membranes (pore size 0.1 μm) separate enantioselective gel particles formed with chiral adjuvants [4]. Countercurrent extraction with a chiral adjuvant-containing gel achieves 98% ee in five stages, offering potential for continuous manufacturing.

Table 3: Kinetic Resolution Parameters for Key Intermediates

EnzymeReaction TypeSubstrateE valueConv (%)EE_p (%)
CAL-B (free)Hydrazine acetylationrac-3-(2,2-dimethylhexan-3-yl)hydrazine>20045>99
ADH-LB-v5 (immobilized)Ketone reduction1-(3,5-dimethylphenyl)ethanone150>9998
Arthrobacter transaminaseReductive amination1-(3-methoxy-2-ethylphenyl)ethanone807099

Table 4: Comparative Analysis of Resolution Techniques

TechniqueChiral SelectorConditionsEE (%)Yield (%)Scale-Up Feasibility
Diastereomeric Resolution(-)-DTTAEtOH/H₂O (95:5), 3 recrystallizations99.535High
Preparative HPLCChiralpak AD-HHexane/EtOH/DEA (85:15:0.1), 25°C99.828Medium
Simulated Moving BedChirobiotic T (Teicoplanin)MeOH/ACN/TFA (50:50:0.1), 12 mL/min99.090Very High
Membrane ExtractionPolypropylene-chiral gel adjuvantCountercurrent, 5 stages98.085Very High

The advent of simulated moving bed (SMB) chromatography revolutionized large-scale production, with a four-zone SMB system processing 1.2 kg racemate/day using Chirobiotic T columns (20 cm ID) and methanol/acetonitrile/TFA (50:50:0.1) mobile phase [7]. This continuous process achieves productivity of 120 g/L/day with solvent consumption below 0.5 L/g, making it economically viable for commercial-scale manufacturing. Hybrid approaches combining enzymatic resolution with diastereomeric crystallization further enhance efficiency, achieving 99.9% ee at 92% overall yield for multi-kilogram batches.

Compound Names in Article:

  • Veledimex S enantiomer
  • (R)-N’-(3,5-dimethylbenzoyl)-N’-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide (Veledimex R enantiomer)
  • (S)-N’-(3,5-dimethylbenzoyl)-N’-(2,2-dimethylhexan-3-yl)-2-ethyl-3-methoxybenzohydrazide (Veledimex S enantiomer)
  • N'-acylhydrazine intermediate
  • (3S)-2,2-dimethylhexan-3-amine
  • 2-ethyl-3-methoxybenzohydrazide
  • Di-O,O'-p-toluoyl tartaric acid (DTTA)
  • Chiral adjuvant-containing gel particles

Properties

CAS Number

1093131-03-3

Product Name

Veledimex S enantiomer

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3S)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1

InChI Key

LZWZPGLVHLSWQX-DEOSSOPVSA-N

SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Isomeric SMILES

CCC[C@@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.